Comparative Inhibitory Potency: Cloflubicyne vs. BIDN in GABA-Dependent Chloride Uptake
Cloflubicyne demonstrates a significant increase in potency for blocking GABA-dependent chloride uptake compared to its direct structural analog, BIDN. The IC₅₀ of Cloflubicyne is 10 nM , which is 3.5 to 9.3 times more potent than BIDN, which exhibits an IC₅₀ range of 35-93 nM depending on the insect species [1]. This difference is critical as it establishes Cloflubicyne as the superior tool compound for experiments requiring complete channel blockade at lower concentrations.
| Evidence Dimension | Inhibition of GABA-dependent [³⁶Cl] uptake |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | BIDN: IC₅₀ = 35-93 nM (species-dependent) |
| Quantified Difference | Cloflubicyne is 3.5 to 9.3 times more potent |
| Conditions | Rat brain synaptosomes and insect rootworm membranes, respectively |
Why This Matters
For procurement, this confirms that 1 mg of Cloflubicyne provides more experimental value (i.e., more complete inhibition per unit mass) than BIDN in standard electrophysiological assays.
- [1] Chen, L., Durkin, K. A., & Casida, J. E. (1997). Effects of [3H]-BIDN, a novel bicyclic dinitrile radioligand for GABA-gated chloride channels of insects and vertebrates. Pesticide Biochemistry and Physiology, 57(3), 147-155. View Source
